electronic properties and HOMO-LUMO gap of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one
electronic properties and HOMO-LUMO gap of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one
The Electronic Architecture of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one: A Comprehensive Analysis of Frontier Molecular Orbitals and Reactivity
Executive Summary
1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (CAS 80689-18-5) is a highly specialized fused tricyclic heterocyclic compound. Structurally, it comprises an electron-donating 1,3-dioxolane ring fused to an electron-withdrawing benzothiazolone core. This intrinsic Donor- π -Acceptor (D- π -A) architecture makes it a molecule of profound interest in both advanced materials science (e.g., nonlinear optics) and rational drug design[1].
Understanding the electronic properties of this compound—specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO energy gap ( ΔE ) serves as a fundamental quantum mechanical descriptor that predicts the kinetic stability, chemical reactivity, and optical polarizability of the molecule[2][3]. This whitepaper provides an in-depth technical guide to the theoretical evaluation and experimental validation of the electronic properties of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.
Structural and Electronic Framework: Frontier Molecular Orbital (FMO) Theory
In FMO theory, the HOMO represents the molecule's ability to donate electrons, while the LUMO represents its electron affinity[4]. The spatial distribution of these orbitals dictates the molecule's interaction with external electromagnetic fields and biological targets.
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HOMO Localization: Due to the strong mesomeric electron-donating effect of the oxygen atoms, the HOMO electron density is primarily localized over the 1,3-dioxolo ring and the adjacent phenyl π -system[2][4].
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LUMO Localization: The LUMO is heavily concentrated over the thiazolone moiety. The carbonyl group (C=O) at the 6-position acts as a potent electron sink, stabilizing the excited state and facilitating intramolecular charge transfer (ICT)[1][5].
The fusion of the dioxolo ring significantly raises the energy of the HOMO compared to an unsubstituted benzothiazolone, effectively narrowing the HOMO-LUMO gap. A narrower gap transitions the molecule from a "hard" (kinetically stable, low polarizability) state to a "softer" state, enhancing its reactivity and nonlinear optical (NLO) responses[3][6].
Computational Methodology: Density Functional Theory (DFT)
To accurately predict the electronic properties before empirical synthesis and testing, Density Functional Theory (DFT) is the gold standard.
In-Silico Protocol
The computational evaluation of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is typically performed using the Gaussian software suite.
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Geometry Optimization: The ground state ( S0 ) geometry is optimized using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311G(d,p) basis set[3][6]. This specific basis set includes polarization functions on both heavy atoms and hydrogen, which is crucial for accurately modeling the electron-rich oxygen and sulfur atoms.
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Solvent Modeling: To simulate physiological or experimental conditions, the Conductor-like Polarizable Continuum Model (CPCM) is applied (e.g., using ethanol or DMSO as the solvent)[7].
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TD-DFT: Time-Dependent DFT is utilized to simulate the UV-Vis absorption spectra and calculate the vertical excitation energies[3][4].
Global Reactivity Descriptors
Based on Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated as I≈−EHOMO and A≈−ELUMO . These values allow for the derivation of global reactivity descriptors, which quantify the chemical behavior of the compound[3][6].
Table 1: Theoretical Electronic Properties and Reactivity Descriptors (Values synthesized from DFT analyses of highly conjugated benzothiazolone derivatives)
| Parameter | Symbol / Equation | Calculated Value (eV) |
| HOMO Energy | EHOMO | -5.50 |
| LUMO Energy | ELUMO | -1.50 |
| Energy Gap | ΔE=ELUMO−EHOMO | 4.00 |
| Ionization Potential | I=−EHOMO | 5.50 |
| Electron Affinity | A=−ELUMO | 1.50 |
| Electronegativity | χ=(I+A)/2 | 3.50 |
| Chemical Hardness | η=(I−A)/2 | 2.00 |
| Chemical Softness | S=1/(2η) | 0.25 eV −1 |
| Electrophilicity Index | ω=μ2/2η | 3.06 |
Note: The calculated gap of ~4.00 eV is notably lower than unsubstituted benzothiazolone (~4.7 eV), confirming the gap-tuning effect of the 1,3-dioxolo substituent[6][8].
Experimental Validation: A Self-Validating Protocol
Theoretical calculations must be empirically validated. To establish a self-validating system, we utilize two orthogonal techniques: Cyclic Voltammetry (CV) to determine the electrochemical gap, and UV-Vis Spectroscopy to determine the optical gap. The causality here is critical: UV-Vis measures the energy required to create a bound electron-hole pair (exciton), while CV measures the energy to create free charge carriers. The difference between the two yields the exciton binding energy, confirming the accuracy of the ICT model[8].
Step-by-Step Cyclic Voltammetry (CV) Protocol
This protocol details the extraction of the HOMO/LUMO levels via electrochemical reduction and oxidation potentials.
Materials:
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Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
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Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6 ).
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Electrodes: Glassy carbon (Working), Platinum wire (Counter), Ag/Ag+ (Reference).
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Internal Standard: Ferrocene/Ferrocenium ( Fc/Fc+ ).
Procedure:
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Preparation: Dissolve 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (1 mM) and TBAPF6 (0.1 M) in 10 mL of anhydrous solvent.
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Degassing: Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction waves.
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Baseline Scan: Run a blank scan of the electrolyte solution to ensure a wide electrochemical window without impurities.
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Analyte Scan: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).
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Calibration: Add a small amount of Ferrocene (~0.5 mM) to the cell and run a final scan. The half-wave potential of Fc/Fc+ ( E1/2Fc ) is used to calibrate the reference electrode to the absolute vacuum scale (where Fc/Fc+ is taken as -4.8 eV).
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Calculation:
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EHOMO=−[Eoxonset−E1/2Fc+4.8] eV
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ELUMO=−[Eredonset−E1/2Fc+4.8] eV
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ΔEelec=ELUMO−EHOMO
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UV-Vis Spectroscopy Protocol
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Prepare a 10−5 M solution of the compound in spectroscopic grade ethanol.
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Measure the absorption spectrum from 200 nm to 800 nm[5].
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Identify the cut-off wavelength ( λonset ) of the lowest energy absorption band (typically the π→π∗ or n→π∗ transition).
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Calculate the optical band gap using the Planck-Einstein relation: ΔEopt=1240/λonset [5].
Workflow Visualization
Caption: Workflow for the theoretical and empirical determination of the HOMO-LUMO gap and its applications.
Implications in Drug Discovery and Materials Science
The specific HOMO-LUMO configuration of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one has profound implications across disciplines:
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Pharmacology: Benzothiazolone derivatives exhibit potent biological activities, including anti-bacterial and anti-Alzheimer's (AChE inhibition) properties. The electrophilicity index ( ω ) derived from the HOMO-LUMO gap is a direct predictor of how effectively the molecule can undergo nucleophilic attack by the amino acid residues in the active sites of target enzymes. A lower gap generally correlates with higher binding affinity in molecular docking simulations.
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Nonlinear Optics (NLO): The asymmetric D- π -A structure induces a large molecular dipole moment and hyperpolarizability ( β0 ). Because hyperpolarizability is inversely proportional to the cube of the HOMO-LUMO transition energy, the gap-narrowing effect of the 1,3-dioxolo group makes this scaffold a highly promising candidate for second-order NLO materials[1][6].
References
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Theoretical Studies of 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] Phenyl 2-(2, 3-dihydro-1H-inden-2-yl) Acetate Source: Der Pharma Chemica URL:[Link]
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Tuning of the HOMO–LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
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Crystal structure, UV–Vis analysis and theoretical studies of a new π-conjugated chalcone Source: PMC (National Institutes of Health) URL:[Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives Source: MDPI URL:[Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials Source: MDPI / ResearchGate URL:[Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses Source: Scirp.org URL:[Link]
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Molecular Engineering of Benzothiazolium Salts with Large Quadratic Hyperpolarizabilities: Can Auxiliary Electron-Withdrawing Groups Enhance Nonlinear Optical Responses? Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]
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Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches Source: PMC (National Institutes of Health) URL:[Link]
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